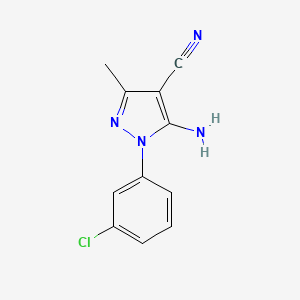

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C10H8ClN5. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an appropriate β-diketone or β-ketoester. For instance, 3-chlorophenylhydrazine can react with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, the nitration of the pyrazole ring followed by reduction can yield the desired amino group.

Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction, where a suitable leaving group (e.g., halide) is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonitrile group can be reduced to form amines or other derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction reactions.

Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethylformamide (DMF) and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.

Applications De Recherche Scientifique

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals, such as herbicides and fungicides.

Mécanisme D'action

The mechanism of action of 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting metabolic pathways.

Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: Similar in structure but lacks the methyl group at the 3-position.

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxamide: Similar but with a carboxamide group instead of a carbonitrile group.

Uniqueness

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Activité Biologique

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and other therapeutic effects, supported by various research studies and findings.

- Molecular Formula : C₁₁H₉ClN₄

- Molecular Weight : 232.67 g/mol

- CAS Number : 107842-57-9

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. In particular, it has shown promising results in inhibiting cell proliferation.

Key Findings:

- Cytotoxicity : The compound exhibited cytotoxic activity with IC₅₀ values ranging from 1.82 to 5.55 μM across multiple cancer cell lines, including HCT-116, HePG-2, and MCF-7 .

- Mechanism of Action : It is believed that the pyrazole moiety is crucial for its anticancer activity. The compound acts by inhibiting tubulin polymerization, thus arresting the cell cycle in the G2/M phase .

Table 1: Anticancer Activity of this compound

Anti-inflammatory Properties

The compound also demonstrates significant anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases.

Research Insights:

- Inflammation Models : In vitro studies showed that the compound could reduce inflammation markers in various cellular models .

- Mechanism : The anti-inflammatory action is attributed to its ability to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Variations in substitution patterns on the pyrazole ring can significantly affect its potency and selectivity.

Key Observations:

- The presence of the chlorophenyl group enhances the compound's interaction with biological targets.

- Modifications at the 3-position of the phenyl ring have been shown to influence activity without drastically altering it .

Case Studies

Several case studies have documented the biological effects of this compound:

- Anticancer Efficacy : A study demonstrated that derivatives of pyrazole compounds, including our target compound, showed superior anticancer properties compared to standard chemotherapeutics like doxorubicin .

- Inflammatory Response : Another investigation into neuroinflammation indicated that this compound effectively reduced microglial activation in animal models, suggesting potential applications in neurodegenerative diseases .

Propriétés

IUPAC Name |

5-amino-1-(3-chlorophenyl)-3-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-3-8(12)5-9/h2-5H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLRGDZGFAVMSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674592 |

Source

|

| Record name | 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107842-57-9 |

Source

|

| Record name | 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.